molecular formula C12H6N4O7 B117939 2-Hydroxy-1,3,6-trinitrocarbazole CAS No. 153654-32-1

2-Hydroxy-1,3,6-trinitrocarbazole

Cat. No.: B117939
CAS No.: 153654-32-1
M. Wt: 318.2 g/mol
InChI Key: YAFLSYWJWKFBCV-UHFFFAOYSA-N
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Description

2-Hydroxy-1,3,6-trinitrocarbazole (CAS: 153654-32-1) is a polycyclic aromatic compound belonging to the carbazole family. Its molecular formula is C₁₂H₆N₄O₇, with a molecular weight of 318.2 g/mol . Structurally, it features a hydroxyl group at position 2 and three nitro groups at positions 1, 3, and 6 on the carbazole backbone (see Figure 1) . Carbazole derivatives are notable for their applications in pharmaceuticals, agrochemicals, and materials science due to their aromatic stability and functional versatility .

Properties

CAS No.

153654-32-1

Molecular Formula

C12H6N4O7

Molecular Weight

318.2 g/mol

IUPAC Name

1,3,6-trinitro-9H-carbazol-2-ol

InChI

InChI=1S/C12H6N4O7/c17-12-9(15(20)21)4-7-6-3-5(14(18)19)1-2-8(6)13-10(7)11(12)16(22)23/h1-4,13,17H

InChI Key

YAFLSYWJWKFBCV-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C3=CC(=C(C(=C3N2)[N+](=O)[O-])O)[N+](=O)[O-]

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C3=CC(=C(C(=C3N2)[N+](=O)[O-])O)[N+](=O)[O-]

Other CAS No.

153654-32-1

Synonyms

2-HYDROXY-1,3,6-TRINITROCARBAZOLE

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analysis:

Nitro Group Effects: The number and position of nitro groups significantly influence stability and reactivity. For instance, this compound’s three nitro groups likely reduce thermal stability compared to mono- or dinitro analogs, a common trait in polynitroaromatics . The electron-withdrawing nitro groups at positions 1, 3, and 6 may deactivate the carbazole ring, reducing electrophilic substitution reactivity but enhancing oxidative resistance .

Hydroxyl Group Role :

  • The hydroxyl group at position 2 increases solubility in polar solvents and may enable hydrogen bonding, which is critical in biological interactions (e.g., enzyme inhibition) .

Synthetic Utility: Compounds like 2-Hydroxy-1,3-dinitrocarbazole are synthesized via stepwise nitration and hydroxylation under controlled conditions (e.g., using mixed acid systems) .

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